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Compound of Interest

Compound Name: 6-Bromo-2-chloronicotinamide
CAS No.: 1807028-68-7
Cat. No.: B1448919
Get Quote
. J

Executive Summary

6-Bromo-2-chloronicotinamide is a "privileged scaffold" in drug discovery due to its unique
orthogonal reactivity. It possesses three distinct functional handles:

e C-2 Chlorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr).
¢ C-6 Bromine: Optimized for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

o C-3 Amide: A versatile precursor for heterocycles (oxadiazoles, triazoles) or dehydration to
nitriles.

This guide provides researchers with validated workflows to exploit these handles sequentially,
enabling the rapid generation of diverse chemical libraries, particularly for ATP-competitive
kinase inhibitors.

Structural Analysis & Reactivity Profile[1]
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The utility of this scaffold stems from the electronic differentiation between the C-2 and C-6
positions.

Electronic Environment

e C-2 Position (Chlorine): This position is electronically "hot." It is ortho to the electron-
withdrawing amide group (-CONH2) and alpha to the pyridine nitrogen. The inductive effect
(-1) and mesomeric effect (-M) of the amide and ring nitrogen make the C-2 chlorine an
excellent leaving group for SNAr reactions under mild conditions.

e C-6 Position (Bromine): While also activated by the ring nitrogen, the C-6 position is meta to
the amide group, reducing its susceptibility to SNAr compared to C-2. However, the C-Br
bond is weaker than the C-Cl bond, making it the preferred site for oxidative addition by
Palladium(0) catalysts.

The "Orthogonality" Principle

The core synthetic strategy relies on sequence-dependent selectivity:

o Step 1 (SNAr): Nucleophiles (amines, alkoxides) displace the C-2 Chlorine exclusively at
lower temperatures (0—60 °C).

o Step 2 (Cross-Coupling): The C-6 Bromine remains intact during Step 1 and is subsequently
engaged in Pd-catalyzed coupling (80—-120 °C).

Synthetic Workflows & Protocols
Protocol A: Regioselective SNAr at C-2 (Hinge Binder
Installation)

This reaction is typically the first step in kinase inhibitor synthesis, installing the amine that will
interact with the kinase hinge region.

Reaction: 6-Bromo-2-chloronicotinamide + R-NH2 — 2-Amino-R-6-bromonicotinamide + HCI

Detailed Methodology:
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» Stoichiometry: Dissolve 6-Bromo-2-chloronicotinamide (1.0 equiv) in anhydrous THF or
DMF (0.2 M concentration).

» Base: Add DIPEA (N,N-Diisopropylethylamine) (2.5 equiv). Note: Inorganic bases like
K2CO3 can be used but may require heating.

» Nucleophile: Add the primary or secondary amine (1.1 equiv).
o Conditions: Stir at Room Temperature for 4-12 hours.

o Critical Insight: Do not heat initially. Heating >80°C may promote minor substitution at C-6
or bis-substitution if the amine is small and nucleophilic.

o Workup: Dilute with water. The product often precipitates as a solid. Filter, wash with
water/hexanes, and dry. If no precipitate, extract with EtOAc.

Validation Criteria:

o LCMS: Shift in retention time; observation of M+1 for the monosubstituted product. The
bromine isotope pattern (1:1 ratio of M/M+2) must be preserved, confirming the Br is intact.

Protocol B: Suzuki-Miyaura Coupling at C-6 (Tail Region
Extension)

Once the C-2 position is functionalized, the C-6 bromine is used to attach the "tail* moiety that
extends into the solvent-exposed region or hydrophobic pocket of the target protein.

Reaction: 2-Amino-R-6-bromonicotinamide + Ar-B(OH)2 - 2-Amino-R-6-Aryl-nicotinamide
Detailed Methodology:
e Solvent System: Use a degassed mixture of 1,4-Dioxane/Water (4:1 ratio).

o Catalyst: Pd(dppf)CI2-DCM (5 mol%) is robust for this substrate. Alternatively, Pd2(dba)3
with XPhos is preferred for sterically hindered boronic acids.

e Base: Na2CO3 or K3P0O4 (2.0-3.0 equiv).
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» Conditions: Heat to 90—100 °C under N2 or Ar atmosphere for 2—6 hours.
 Purification: Silica gel chromatography (MeOH/DCM gradient).

Protocol C: Amide Dehydration (Nitrile Synthesis)

The amide can be converted to a nitrile, changing the hydrogen-bonding character and
metabolic stability of the compound.

Reagent: Trifluoroacetic anhydride (TFAA) / Pyridine or POCI3. Conditions: 0 °C to RT in DCM.
Outcome: Yields 6-bromo-2-chloronicotinonitrile, a precursor for tetrazole synthesis (via NaN3
cycloaddition).

Case Study: Design of a VEGFR-2 Kinase Inhibitor

Context: Many FDA-approved kinase inhibitors (e.g., Sorafenib, Regorafenib) utilize a central
pyridine or aryl ring decorated with an amide "linker" and a urea "tail."

Target Molecule: A hybrid inhibitor featuring a 2-amino-pyridine hinge binder and a 6-aryl tail.

Workflow Logic:

Starting Material: 6-Bromo-2-chloronicotinamide.

Step 1 (Hinge): React with 4-fluoroaniline.

o Observation: The aniline nitrogen displaces the C-2 Cl. The amide at C-3 remains to form
H-bonds with the "gatekeeper" residue.

Step 2 (Tail): React the intermediate with 4-(methylcarbamoyl)phenylboronic acid via Suzuki
coupling.

Result: A trisubstituted pyridine capable of Type | or Type Il kinase inhibition.

Visualization of Reaction Pathways[2]

The following diagram illustrates the divergent synthesis capabilities of the scaffold.
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Selectivity Rules
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Figure 1: Divergent synthetic pathways for 6-Bromo-2-chloronicotinamide, highlighting the
chemoselective functionalization of C-2 vs. C-6 positions.

Safety & Handling
o Hazard Classification (GHS):
o H302: Harmful if swallowed.
o H315/H319: Causes skin irritation and serious eye irritation.
o H335: May cause respiratory irritation.
e Handling:
o Always handle in a fume hood to avoid inhalation of dust.

o Sensitization Warning: Pyridine derivatives can be sensitizers. Use nitrile gloves and avoid
direct contact.

o Storage: Store at 2—-8 °C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis
of the amide or oxidative degradation.
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e Synthesis of 2-amino-6-bromopyridine derivatives: Title: Method for synthesizing 2-amino-6-
bromopyridine.[1][2] Source: Google Patents (CN115784978B). URL.:

» Reactivity of 2,6-Dihalopyridines: Title: Selective and Serial Suzuki-Miyaura Reactions of
Polychlorinated Aromatics. Source: National Institutes of Health (PMC). URL:[Link]

o Chemical Properties & Safety Data: Title: 6-Bromo-2-chloronicotinic acid (Related Acid
Scaffold). Source: PubChem Compound Summary. URL:[Link]

» Thiophene-Nicotinamide Derivatives (Structural Analogs): Title: Design, Synthesis and
Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Source: MDPI (Molecules).
URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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